molecular formula C19H17ClN2O2 B2670217 (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile CAS No. 301177-03-7

(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile

Cat. No.: B2670217
CAS No.: 301177-03-7
M. Wt: 340.81
InChI Key: JIWXCVSAGCDAFK-OWBHPGMISA-N
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Description

(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile is a synthetic organic compound that features a furan ring substituted with a chlorophenyl group and a piperidine-1-carbonyl group

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Substitution with chlorophenyl group: The furan ring can be functionalized with a chlorophenyl group using electrophilic aromatic substitution.

    Introduction of the acrylonitrile group: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction.

    Attachment of the piperidine-1-carbonyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylonitrile group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile: can be compared with other furan derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-17-7-3-2-6-16(17)18-9-8-15(24-18)12-14(13-21)19(23)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXCVSAGCDAFK-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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